molecular formula C29H22N2O4 B5115830 N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5115830
M. Wt: 462.5 g/mol
InChI Key: RDHOXBBLNBMWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that regulate extracellular matrix (ECM) turnover and play a crucial role in various physiological and pathological processes, such as tissue remodeling, wound healing, angiogenesis, and cancer metastasis. BB-94 has been extensively studied for its potential therapeutic applications in cancer, inflammatory diseases, and cardiovascular disorders.

Mechanism of Action

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide acts as a competitive inhibitor of MMPs by chelating the active site zinc ion and forming a stable complex with the enzyme. This prevents the substrate from accessing the catalytic site and cleavage of ECM components. This compound can also induce conformational changes in the MMP molecule, leading to decreased stability and activity. In addition, this compound can modulate the expression of MMPs and their inhibitors by affecting transcriptional and post-transcriptional mechanisms.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and disease model. In cancer, this compound can inhibit tumor growth, invasion, and metastasis by suppressing MMP-mediated ECM remodeling and angiogenesis. In inflammatory diseases, this compound can reduce tissue damage and inflammation by inhibiting MMP-dependent cytokine processing and leukocyte infiltration. In cardiovascular disorders, this compound can prevent atherosclerosis and restenosis by inhibiting MMP-mediated smooth muscle cell migration and proliferation.

Advantages and Limitations for Lab Experiments

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, such as high potency, selectivity, and stability. It can be used in a wide range of concentrations and cell types, and can be administered orally or intravenously. However, this compound also has some limitations, such as potential off-target effects, toxicity, and lack of specificity for certain MMP isoforms. It may also interfere with other cellular processes, such as autophagy and apoptosis.

Future Directions

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide has opened up new avenues for research in the field of MMP biology and therapeutic interventions. Some of the future directions for this compound include:
1. Development of more potent and selective MMP inhibitors based on the this compound scaffold.
2. Identification of novel MMP targets and regulatory mechanisms using this compound as a tool compound.
3. Evaluation of the efficacy and safety of this compound and other MMP inhibitors in preclinical and clinical trials for various diseases.
4. Investigation of the role of MMPs in aging, neurodegeneration, and infectious diseases.
5. Development of new drug delivery systems and formulations for MMP inhibitors to enhance their bioavailability and tissue specificity.
In conclusion, this compound is a potent and versatile MMP inhibitor that has been extensively studied for its scientific research applications. It has shown promising results in various disease models and has the potential to be developed into a therapeutic agent for cancer, inflammatory diseases, and cardiovascular disorders. Further research is needed to fully understand the mechanism of action and limitations of this compound and to explore its future directions.

Synthesis Methods

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide can be synthesized by reacting 4-aminophenyl-1-benzofuran-2-carboxamide with benzyl 4-(bromomethyl)benzoate in the presence of potassium carbonate and copper powder, followed by treatment with sodium hydroxide and hydroxylamine hydrochloride to yield the hydroxamic acid derivative. The compound can be purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide has been widely used as a tool compound to investigate the role of MMPs in various biological processes. It can inhibit the activity of multiple MMP isoforms, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, MMP-13, and MMP-14, with nanomolar to micromolar potency. This compound has been shown to block ECM degradation, cell migration, invasion, and angiogenesis in vitro and in vivo. It has also been used to study the regulation of MMP expression and activation by various signaling pathways, cytokines, and growth factors.

Properties

IUPAC Name

N-[4-[(4-phenylmethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O4/c32-28(21-10-16-25(17-11-21)34-19-20-6-2-1-3-7-20)30-23-12-14-24(15-13-23)31-29(33)27-18-22-8-4-5-9-26(22)35-27/h1-18H,19H2,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHOXBBLNBMWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.